

# 7-Aminoquinoline Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Aminoquinoline Hydrochloride

Cat. No.: B111493

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For Immediate Release: This technical guide provides an in-depth overview of **7-Aminoquinoline Hydrochloride**, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering comprehensive data on its chemical properties, experimental protocols, and relevant biological pathways.

## Core Chemical and Physical Properties

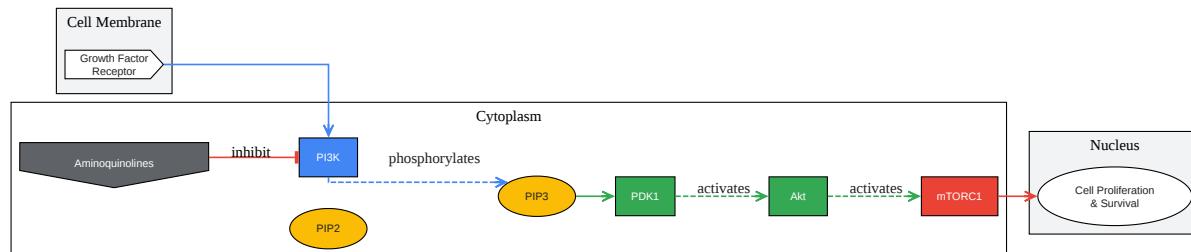
7-Aminoquinoline and its hydrochloride salt are foundational scaffolds in the synthesis of bioactive molecules. The following table summarizes their key quantitative data.

Property	7-Aminoquinoline	7-Aminoquinoline Hydrochloride
CAS Number	580-19-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	1246556-01-3 <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>9</sub> H <sub>9</sub> CIN <sub>2</sub>
Molecular Weight	144.17 g/mol <a href="#">[2]</a> (also reported as 144.18 g/mol <a href="#">[4]</a> and 144.2 g/mol <a href="#">[1]</a> )	Not explicitly found, but calculated as ~180.63 g/mol
Appearance	White to orange to green crystalline powder <a href="#">[4]</a> or Red-brown Solid <a href="#">[3]</a>	Data not available
Melting Point	76 °C <a href="#">[4]</a>	Data not available

## Biological Significance and Signaling Pathways

Aminoquinolines, including 7-aminoquinoline derivatives, have demonstrated a range of biological activities, notably as anticancer and antimalarial agents. These compounds are known to be lysosomotropic amines that can enhance the efficacy of chemotherapeutic agents. [\[6\]](#) Their mechanisms of action often involve the modulation of key cellular signaling pathways.

One of the critical pathways affected by aminoquinolines is the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth.[\[6\]](#) Inhibition of this pathway is a key strategy in cancer therapy. Additionally, aminoquinolines can trigger the ATM-ATR/p53/p21 signaling cascade, a crucial pathway in the DNA damage response that can lead to cell cycle arrest and apoptosis.[\[6\]](#)



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Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminoquinolines.

## Experimental Protocols

The synthesis and evaluation of 7-aminoquinoline derivatives are central to their development as therapeutic agents. Below are summaries of key experimental methodologies.

## Synthesis of 2,4-Disubstituted 7-Aminoquinolines

A highly selective and efficient catalyst-free method for synthesizing 2,4-disubstituted 7-aminoquinolines has been developed.<sup>[7]</sup> This procedure involves the condensation of m-phenylenediamine with unsymmetric 1,3-diketones containing a trifluoromethyl group.<sup>[7]</sup> The strong electron-withdrawing nature of the trifluoromethyl group directs the reaction to yield a single product with high efficiency.<sup>[7]</sup>

### General Procedure:

- A mixture of m-phenylenediamine and a trifluoromethyl-substituted 1,3-diketone is prepared.
- The reaction proceeds via a nucleophilic addition of an amine group to the ketone adjacent to the trifluoromethyl group.<sup>[7]</sup>

- A subsequent condensation of the other ketone group with the aromatic ring at the 6-position leads to the formation of the 4-CF<sub>3</sub>-substituted 7-aminoquinoline.[7]
- This method avoids the use of strong acids or other catalysts.[7]

## Synthesis of Aminoquinoline Derivatives as Antiviral Agents

A series of 7-aminoquinoline derivatives have been synthesized and assessed for their antiviral activity, particularly against herpes simplex virus (HSV) type 1.[8]

General Procedure:

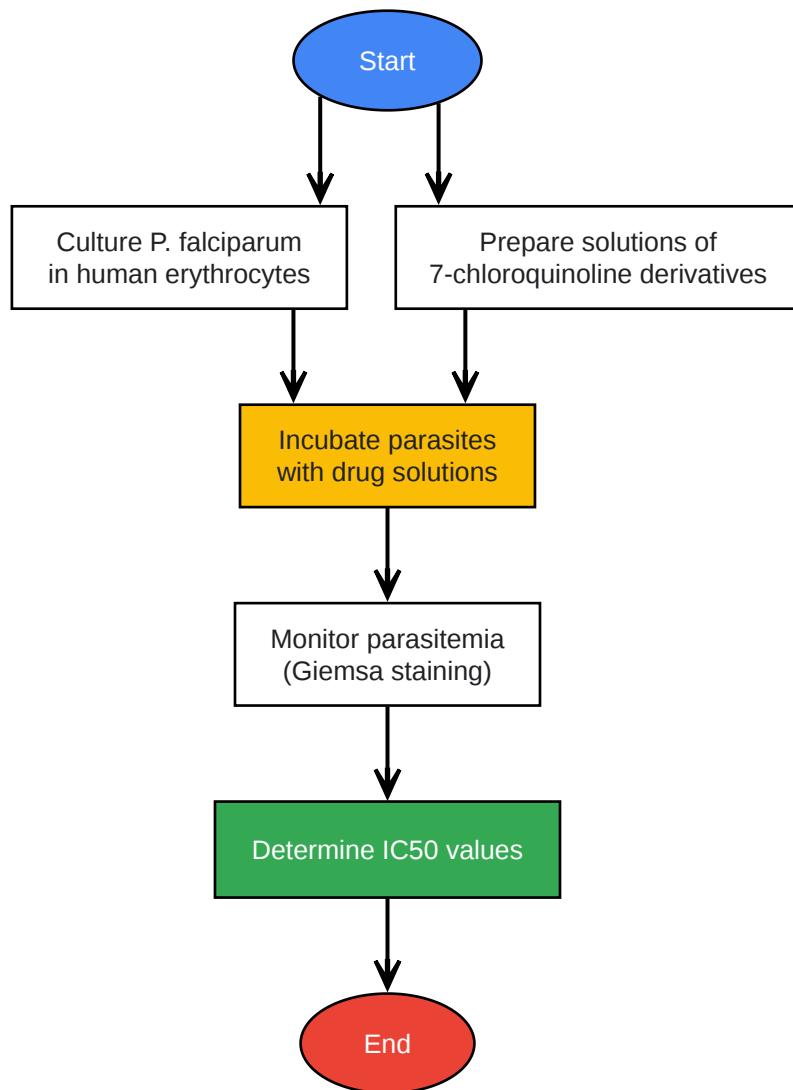
- Appropriate starting materials are used to synthesize a series of 7-aminoquinoline derivatives.
- The synthesized compounds are evaluated for their cytotoxicity in KB cells.[8]
- The capacity of the compounds to inhibit the replication of HSV-1 is determined.[8]
- The 50% inhibitory concentrations (IC<sub>50</sub>) are calculated to quantify antiviral activity.[8]

## Evaluation of Antimalarial Activity

The antimalarial activity of newly synthesized 7-chloroquinoline derivatives is often evaluated against Plasmodium falciparum.[9]

Culture of P. falciparum:

- P. falciparum parasites are cultured in human erythrocytes (blood group A+) at a 10% (v/v) hematocrit.[9]
- The culture medium used is RPMI 1640 supplemented with 25 mM HEPES, 20 mM sodium bicarbonate, and 10% heat-inactivated human A+ plasma.[9]
- Parasitemia is monitored by preparing thin blood smears and staining with Giemsa.[9]



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Figure 2: Workflow for the evaluation of antimalarial activity of 7-chloroquinoline derivatives.

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